5-Fluoro-2-nitrophenyl 2,6-difluorobenzoate
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Overview
Description
5-Fluoro-2-nitrophenyl 2,6-difluorobenzoate is an organic compound with the molecular formula C13H6F3NO4 It is a derivative of benzoic acid and is characterized by the presence of fluorine and nitro groups on its phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-nitrophenyl 2,6-difluorobenzoate typically involves the esterification of 5-fluoro-2-nitrophenol with 2,6-difluorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-nitrophenyl 2,6-difluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-fluoro-2-nitrophenol and 2,6-difluorobenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic Substitution: Corresponding substituted products depending on the nucleophile used.
Reduction: 5-Fluoro-2-aminophenyl 2,6-difluorobenzoate.
Hydrolysis: 5-Fluoro-2-nitrophenol and 2,6-difluorobenzoic acid.
Scientific Research Applications
5-Fluoro-2-nitrophenyl 2,6-difluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorine atoms, which can be detected using fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-nitrophenyl 2,6-difluorobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester bond can undergo hydrolysis. The fluorine atoms enhance the compound’s stability and lipophilicity, potentially affecting its interaction with biological membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-nitrophenol: A precursor in the synthesis of 5-Fluoro-2-nitrophenyl 2,6-difluorobenzoate.
2,6-Difluorobenzoic acid: Another precursor used in the synthesis.
5-Fluoro-2-nitroaniline: Similar in structure but with an amino group instead of an ester bond.
Uniqueness
This compound is unique due to the combination of fluorine and nitro groups on its phenyl ring, which imparts distinct chemical properties. The presence of multiple fluorine atoms enhances its stability and potential for use in various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(5-fluoro-2-nitrophenyl) 2,6-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F3NO4/c14-7-4-5-10(17(19)20)11(6-7)21-13(18)12-8(15)2-1-3-9(12)16/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFDBSYDHBQTIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)OC2=C(C=CC(=C2)F)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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